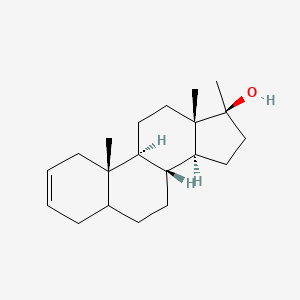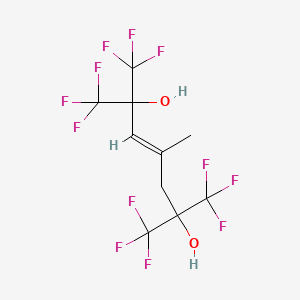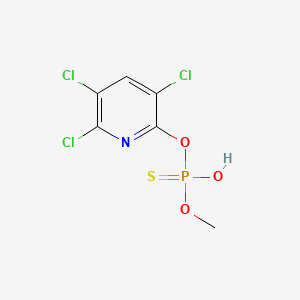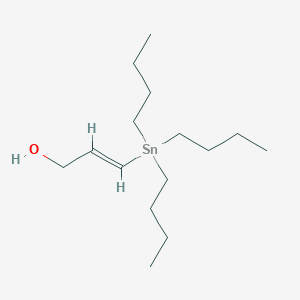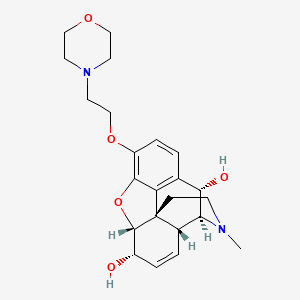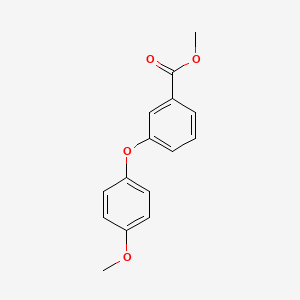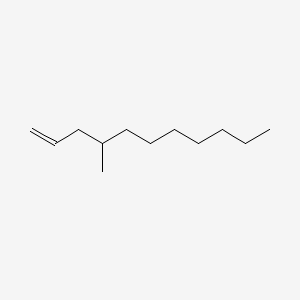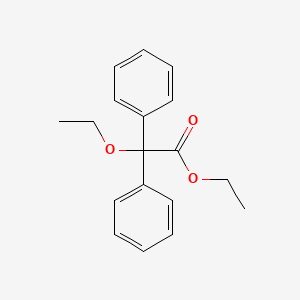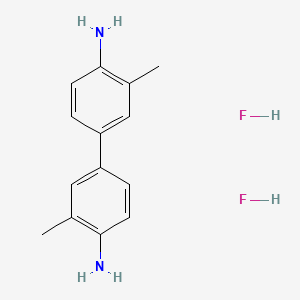
(S)-Clenbuterol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Clenbuterol hydrochloride is a chiral compound that belongs to the class of β2-adrenergic agonists. It is commonly used for its bronchodilator and muscle relaxant properties. The compound is often utilized in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Additionally, it has gained attention for its potential use in enhancing athletic performance and muscle growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Clenbuterol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate aromatic amine.
Nitration: The aromatic amine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the desired heterocyclic structure.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-Clenbuterol is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for enantiomeric separation and purification.
化学反应分析
Types of Reactions
(S)-Clenbuterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-Clenbuterol, such as its oxides, reduced amines, and substituted aromatic compounds.
科学研究应用
(S)-Clenbuterol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral separation and enantioselective synthesis.
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Research focuses on its therapeutic potential in treating respiratory diseases and its anabolic effects on muscle tissue.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
作用机制
(S)-Clenbuterol hydrochloride exerts its effects by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle in the airways, bronchodilation, and enhanced muscle growth. The compound also influences metabolic pathways, promoting lipolysis and increasing basal metabolic rate.
相似化合物的比较
Similar Compounds
Salbutamol: Another β2-adrenergic agonist used for bronchodilation.
Terbutaline: Similar in function, used for asthma and COPD.
Formoterol: A long-acting β2-adrenergic agonist with similar applications.
Uniqueness
(S)-Clenbuterol hydrochloride is unique due to its high selectivity for β2-adrenergic receptors and its potent anabolic effects. Unlike some other β2-adrenergic agonists, it has a longer duration of action and a more pronounced effect on muscle growth, making it a compound of interest in both medical and athletic contexts.
属性
CAS 编号 |
50310-83-3 |
|---|---|
分子式 |
C12H19Cl3N2O |
分子量 |
313.6 g/mol |
IUPAC 名称 |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
InChI 键 |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


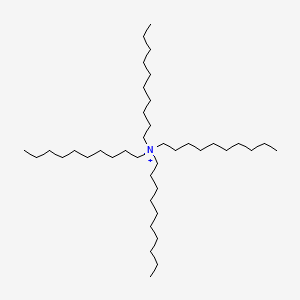
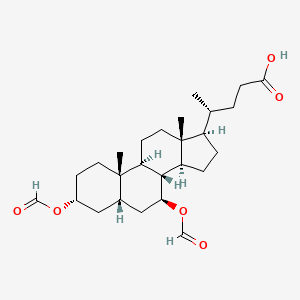
![hydron;nickel(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13417063.png)
